molecular formula C14H11ClO2 B8611403 [5-(4-Chlorophenyl)furan-2-yl](cyclopropyl)methanone CAS No. 61019-12-3

[5-(4-Chlorophenyl)furan-2-yl](cyclopropyl)methanone

Cat. No. B8611403
CAS RN: 61019-12-3
M. Wt: 246.69 g/mol
InChI Key: FBQOYYFMRSYMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-Chlorophenyl)furan-2-yl](cyclopropyl)methanone is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61019-12-3

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

[5-(4-chlorophenyl)furan-2-yl]-cyclopropylmethanone

InChI

InChI=1S/C14H11ClO2/c15-11-5-3-9(4-6-11)12-7-8-13(17-12)14(16)10-1-2-10/h3-8,10H,1-2H2

InChI Key

FBQOYYFMRSYMMV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring mixture of 128 g (0.96 mole) of AlCl3 and 720 ml of CS2 was added portionwise 100 g (0.96 mole) of cyclopropanecarboxylic acid chloride while keeping the temperature below 30° by means of an ice bath. A solution of 172 g (0.96 mole) of 2-(4-chlorophenyl)furan in 480 ml of CS2 was added dropwise while maintaining the temperature between 10°-15° with large volume of HCl gas being given off. The reaction mixture was stirred in an ice bath for 15 minutes, allowed to warm to room temperature over a one hour period, and then added to 2000 ml of ice/water. The aqueous layer was separated from the CS2 layer and extracted with 2 × 500 ml portions of CH2Cl2. The CS2 and CH2Cl2 layers were combined, were washed with 1000 ml of 6% Na2CO3 solution and with 1000 ml of water, and then dried over magnesium sulfate. The solvent was removed on a rotary evaporator leaving red-brown residue which was extracted several times with boiling hexane. The combined hexane extracts were cooled and the resulting solid filtered and air dried to yield 41 g (17%) of product. An analytical sample was prepared by recrystallizing a sample from hexane/Darco, m.p. 88°-89°.
Name
Quantity
128 g
Type
reactant
Reaction Step One
Name
Quantity
720 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
172 g
Type
reactant
Reaction Step Three
Name
Quantity
480 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
2000 mL
Type
reactant
Reaction Step Five
Yield
17%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.